molecular formula C15H15BrN2O2 B5348426 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one

1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one

Cat. No. B5348426
M. Wt: 335.20 g/mol
InChI Key: WHGDPCQNRLYAAK-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one, also known as BMPEP, is a chemical compound that has been widely studied for its potential use in treating neurological disorders. BMPEP belongs to the class of compounds known as allosteric modulators, which act on a specific site on a receptor to modify its function.

Mechanism of Action

1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one acts as an allosteric modulator of the mGluR5 receptor, binding to a specific site on the receptor to modify its function. This results in a decrease in the activity of the receptor, which has been shown to have beneficial effects in treating neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of several neurotransmitters, including glutamate, dopamine, and serotonin. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one is a useful tool for studying the function of the mGluR5 receptor in vitro and in vivo. However, its use in clinical trials is limited by its poor solubility and bioavailability, as well as its potential toxicity.

Future Directions

Future research on 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one could focus on improving its solubility and bioavailability, as well as developing more potent and selective allosteric modulators of the mGluR5 receptor. Additionally, further studies are needed to fully understand the potential therapeutic applications of this compound in treating neurological disorders.

Synthesis Methods

1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one can be synthesized using a variety of methods, including the reaction of 4-bromo-1-methyl-1H-pyrazol-5-amine with 4-ethoxybenzaldehyde in the presence of a base. Another method involves the reaction of 4-bromo-1-methyl-1H-pyrazol-5-amine with 4-ethoxyphenacyl bromide in the presence of a base.

Scientific Research Applications

1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one has been extensively studied for its potential use in treating neurological disorders such as epilepsy, Alzheimer's disease, and schizophrenia. It has been shown to modulate the activity of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several neurological processes including learning and memory.

properties

IUPAC Name

(E)-1-(4-bromo-2-methylpyrazol-3-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-3-20-12-7-4-11(5-8-12)6-9-14(19)15-13(16)10-17-18(15)2/h4-10H,3H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGDPCQNRLYAAK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=NN2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=NN2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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